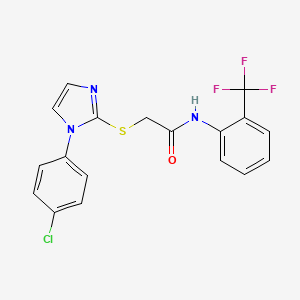

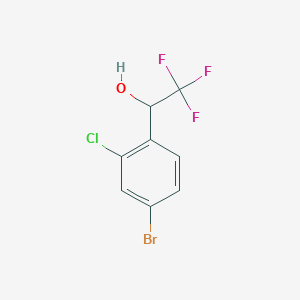

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of halogenated phenyl trifluoroethanols often involves multi-step chemical processes, incorporating halogenation, nucleophilic substitution, and carbonyl reduction steps. For instance, similar compounds have been synthesized through reactions involving halogenated benzene derivatives and trifluoroethylated agents, showcasing the complexity and versatility of synthetic routes for such halogenated organic molecules (Dominika N. Lastovickova et al., 2018).

Molecular Structure Analysis

The molecular structure of halogenated phenyl trifluoroethanols is characterized by the presence of electronegative halogen atoms and a trifluoromethyl group, which significantly influence the electronic distribution and physical properties of the molecule. X-ray crystallography and molecular modeling studies provide insights into the bond lengths, angles, and overall geometry, which are crucial for understanding the reactivity and interactions of the compound (A. Bakheit et al., 2023).

科学的研究の応用

Synthesis and Chemical Applications

Grignard Reactions and Fluorine Compounds Synthesis : Halothane, under certain conditions, can participate in Grignard reactions. These reactions have been used to synthesize various fluorine compounds. For instance, Halothane's reaction with ketones in the presence of magnesium leads to unexpected alpha-(1-bromo-1-chloro-2,2,2-trifluoroethyl)alcohols (Takagi et al., 1996), and similar reactions with aldehydes yield alpha-(1-chloro-2,2,2-trifluoroethyl)alcohols (Dmowski, 2011).

Synthesis of Sulfides and Heterocycles : Halothane is used in the synthesis of structurally diverse sulfides, which are further used in synthesizing biologically potent heterocycles (Pustovit et al., 2010).

Applications in Organic Chemistry

Building Block for Fluorine Compounds : Halothane serves as a building block for various fluorine-containing compounds, especially those with the CF3 group, through organometallic and radical reactions (Dmowski, 2011).

Substituent Effects in Solvolysis : It has been used in studies examining the effects of substituents on the solvolysis rates of certain fluorinated compounds (Fujio et al., 1997).

Halofluorination Studies : Reactions of Halothane with various compounds have been explored to study halofluorination processes (Kremlev & Haufe, 1998).

Unique Chemical Reactions

Unusual Grignard Reactions : Halothane undergoes abnormal Grignard reactions with ketones, leading to unique fluorine compounds (Takagi et al., 1992).

Sodium Dithionite Initiated Reactions : These reactions with Halothane lead to the synthesis of compounds like trifluoromethyl-bis(trimethoxyphenyl)methane (Dmowski et al., 2009).

特性

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNHERMFTKJUCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)